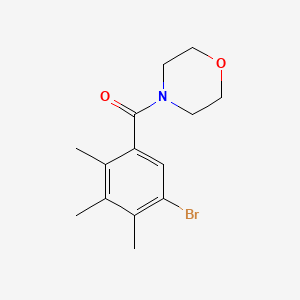

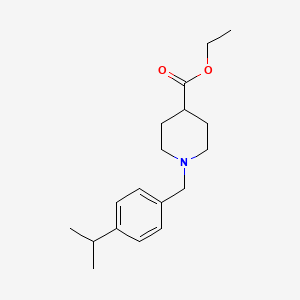

4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. Research in this area often focuses on the synthesis of novel compounds with potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic compounds or through the modification of existing molecules to introduce new functional groups or structural changes. For example, Rolfs and Liebscher (2003) discuss the synthesis of morpholine derivatives through annulation and condensation reactions, highlighting the diversity of reactions possible with morpholine as a starting material or reactant (Rolfs & Liebscher, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine can be elucidated through techniques such as X-ray crystallography. Duan et al. (2014) detailed the crystal structure of a morpholine derivative, providing insights into dihedral angles and molecular conformations that are critical for understanding the chemical behavior and reactivity of these compounds (Duan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can include substitutions, cyclizations, and condensations, leading to a wide variety of structural motifs and functionalities. The study by Jagodziński, Wesolowska, and Sośnicki (2000) on reactions of beta-ketothioamides with ethyl bromoacetate to produce cyclic derivatives showcases the type of chemical transformations that might be relevant to the synthesis and modification of 4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine (Jagodziński, Wesolowska, & Sośnicki, 2000).

Physical Properties Analysis

The physical properties of compounds like 4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine, such as melting points, solubility, and crystallinity, are crucial for their application and handling. These properties are often determined experimentally and can significantly influence the usability of these compounds in further chemical reactions or applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding how these compounds can be used in further synthesis or in potential applications. The research by Ishida, Rahman, and Kashino (2001) on morpholinium salts illustrates the types of interactions and transformations that might be expected with morpholine derivatives, providing insight into their chemical behavior (Ishida, Rahman, & Kashino, 2001).

properties

IUPAC Name |

(5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-4-6-18-7-5-16/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUYLGVFSWDPJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C)Br)C(=O)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6434835 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(5-chloropyridin-2-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627330.png)

![7-methyl-5-phenyl-2-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5627344.png)

![N-ethyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5627371.png)

![3-{5-[2-(1H-imidazol-4-yl)-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5627385.png)

![(1S*,5R*)-6-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5627390.png)

![N-[(2-ethoxypyridin-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5627402.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5627423.png)